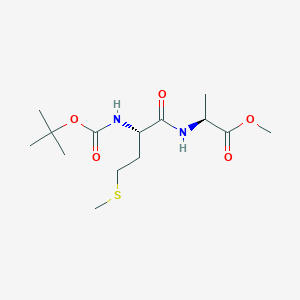![molecular formula C8H13NO2 B13818376 1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)](/img/structure/B13818376.png)
1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI) is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.
Méthodes De Préparation
The synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI) can be achieved through several routes. One common method involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Another approach includes palladium-catalyzed reactions, such as 1,2-aminoacyloxylation of cyclopentenes, to build the desired bicyclic structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has several scientific research applications. In medicinal chemistry, it is used in the preparation of agonists at nicotinic acetylcholine receptors, which are important for developing treatments for neurological disorders . Additionally, it serves as an impurity in the synthesis of Cevimeline, a muscarinic receptor agonist used to treat dry mouth in patients with Sjögren’s syndrome . In organic synthesis, it is utilized as a building block for creating more complex molecules .
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI) involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, it can modulate their activity, leading to various physiological effects. The pathways involved in its action are related to neurotransmission and signal transduction .
Comparaison Avec Des Composés Similaires
1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI) can be compared to other bicyclic compounds, such as 2-azabicyclo[2.2.1]heptanes and 8-azabicyclo[3.2.1]octane . These compounds share similar structural features but differ in their specific ring systems and functional groups. The uniqueness of 1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI) lies in its specific arrangement of atoms and its ability to interact with nicotinic acetylcholine receptors .
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-1-azabicyclo[2.2.2]oct-2-en-2-ol |
InChI |
InChI=1S/C8H13NO2/c10-5-7-6-1-3-9(4-2-6)8(7)11/h6,10-11H,1-5H2 |
Clé InChI |
JSOHLALRJZKXPS-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(=C2O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


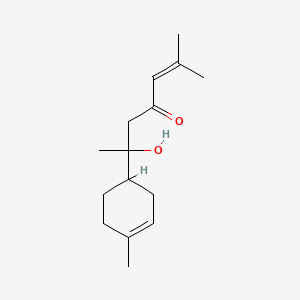
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)

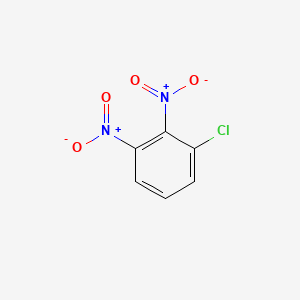


![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)

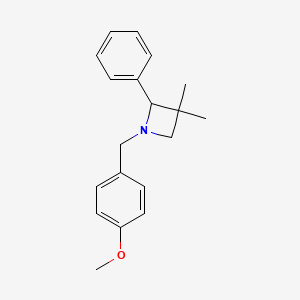

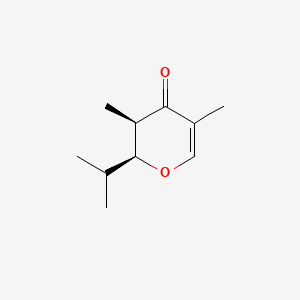
![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)

